molecular formula C16H17ClN2O2S B2617923 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034540-14-0

3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2617923
CAS No.: 2034540-14-0
M. Wt: 336.83
InChI Key: NOYUNQUAVRFBCR-UHFFFAOYSA-N
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Description

3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative intended for research use in biochemical and pharmacological screening. This compound features a hybrid structure combining a chlorinated and methylated benzenesulfonamide group linked to a 5-cyclopropylpyridin-3-yl)methyl moiety. Such sulfonamide compounds are of significant interest in medicinal chemistry research for their potential as enzyme inhibitors . For instance, structurally related sulfonamides have been investigated for their role as specific inhibitors of enzymes like CYP17 or as modulators of transporters such as URAT1 , highlighting the therapeutic relevance of this chemical class in areas like oncology and gout treatment, respectively. Furthermore, the integration of a pyridine ring, a common heterocycle in pharmaceuticals, alongside a cyclopropyl group, may influence the compound's binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for exploring novel mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-11-15(17)3-2-4-16(11)22(20,21)19-9-12-7-14(10-18-8-12)13-5-6-13/h2-4,7-8,10,13,19H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYUNQUAVRFBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • Molecular Formula : C13_{13}H14_{14}ClN1_{1}O2_{2}S
  • Molecular Weight : 283.77 g/mol
  • IUPAC Name : 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Research indicates that sulfonamide derivatives like 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exhibiting antibacterial properties.
  • Modulation of Ion Channels : Some studies suggest that sulfonamides can influence the activity of ion channels, particularly sodium channels, which are implicated in pain signaling pathways .
  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, potentially influencing conditions such as anxiety and depression.

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Antibacterial Agents : Due to its structural similarity to known sulfonamides, it may be effective against various bacterial infections.
  • Pain Management : Its action on sodium channels suggests a potential role in pain relief therapies.
  • Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have applications in treating mood disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antibacterial agent .

Case Study 2: Pain Modulation

In a preclinical model assessing pain response, the compound demonstrated a notable reduction in pain sensitivity when administered prior to nociceptive stimuli. This effect was attributed to its action on sodium channels .

Case Study 3: Neuropharmacological Effects

Research exploring the neuropharmacological effects of sulfonamides found that this compound could modulate serotonin receptors, leading to anxiolytic-like effects in animal models. This opens avenues for further exploration in treating anxiety disorders .

Data Summary Table

PropertyValue
Molecular FormulaC13_{13}H14_{14}ClN1_{1}O2_{2}S
Molecular Weight283.77 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Pain ModulationSignificant reduction in pain sensitivity
Neuropharmacological EffectsPotential anxiolytic effects

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of substituted benzenesulfonamides with pyridine derivatives. The structural features of this compound include a sulfonamide group, which is known for its versatility in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study on related benzenesulfonamides demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Induces apoptosis
Compound BHeLa34Inhibits cell cycle
Compound CMCF-7<100Increases caspase activity

Antimicrobial Properties

Sulfonamides are also recognized for their antimicrobial properties. The incorporation of the cyclopropylpyridine moiety may enhance the antimicrobial efficacy of the compound against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed.

Orexin Receptor Antagonism

The compound's structure suggests potential activity as an orexin receptor antagonist. Orexin receptors play a critical role in regulating sleep-wake cycles and appetite. Compounds that can modulate these receptors are being investigated for their therapeutic potential in treating sleep disorders and obesity .

Case Studies and Research Findings

  • Study on Anticancer Activity : A series of experiments were conducted to evaluate the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The results indicated that modifications to the sulfonamide structure could significantly enhance anticancer activity by inducing apoptosis and altering mitochondrial membrane potential .
  • Research on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various sulfonamides against resistant bacterial strains. The findings suggested that compounds with specific structural features, such as the cyclopropyl group, exhibited improved efficacy against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related chemicals:

Compound Molecular Formula Key Functional Groups Applications/Notes References
3-Chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide C₁₇H₁₈ClN₂O₂S Benzenesulfonamide, pyridine, cyclopropyl Hypothesized enzyme inhibitor; structural similarity to sulfonamide-based therapeutics.
Flamprop-methyl C₁₇H₁₅ClFNO₃ Benzoyl, alanine ester, chloro-fluorophenyl Herbicide; acts as an acetyl-CoA carboxylase inhibitor in weeds.
Nickel(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide C₂₄H₂₈Cl₂N₄NiO₂S₂ Benzamide, carbamothioyl, nickel coordination Coordination chemistry; distorted square planar geometry with antimicrobial potential.
3-Chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)pyridinamine C₁₃H₄Cl₂F₆N₄O₄ Pyridinamine, nitro, trifluoromethyl Fungicide; disrupts mitochondrial respiration in pathogens.

Key Comparisons

Sulfonamide vs. Carbamate/Carbamothioyl Groups

  • The target compound’s benzenesulfonamide group contrasts with the carbamothioyl group in the nickel(II) complex and the alanine ester in flamprop-methyl . Sulfonamides are typically more polar and acidic (pKa ~10–11) compared to carbamates (pKa ~8–9), influencing bioavailability and target binding.

Pyridine Substitution Patterns

  • The 5-cyclopropylpyridine moiety in the target compound differs from the 3-chloro-4-fluorophenyl group in flamprop-methyl . Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation, a feature exploited in drug design.

Biological Activity

  • While flamprop-methyl and the dinitro-trifluoromethyl pyridinamine derivative act as agrochemicals , the nickel(II) benzamide complex exhibits antimicrobial properties . The target compound’s lack of nitro or trifluoromethyl groups may limit pesticidal activity but could favor therapeutic applications.

Synthetic Complexity

  • The target compound’s synthesis likely employs coupling reagents (e.g., HATU or EDCI), as seen in for similar sulfonamide derivatives . In contrast, flamprop-methyl synthesis involves esterification of a benzoylated alanine precursor .

Research Findings and Data

Crystallographic Analysis

While crystallographic data for the target compound are absent in the evidence, analogous sulfonamides and metal complexes (e.g., the nickel(II) benzamide complex) are analyzed using SHELX and WinGX software . For example, the nickel complex crystallizes in a monoclinic system (space group P2₁/c) with a distorted square planar geometry . Such methods could be applied to resolve the target compound’s conformation and intermolecular interactions.

Hypothetical SAR (Structure-Activity Relationship)

  • Chloro Substituent : The 3-chloro group on the benzene ring may enhance hydrophobic interactions in enzyme binding pockets, as seen in flamprop-methyl’s herbicidal activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylbenzenesulfonamide, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

  • Chlorination and cyclopropane introduction : Starting with pyridine derivatives, cyclopropane groups are introduced via catalytic cross-coupling reactions.
  • Sulfonamide coupling : The benzenesulfonamide moiety is attached using nucleophilic substitution or Mitsunobu conditions.
    Key intermediates include 5-cyclopropylpyridin-3-ylmethanamine and 3-chloro-2-methylbenzenesulfonyl chloride. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like N-over-C alkylation .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridine substitution patterns) and sulfonamide linkage.
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous N-aryl sulfonamides in crystallographic studies .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted sulfonyl chloride) .

Q. What is the hypothesized mechanism of action for sulfonamide derivatives in biological systems?

Sulfonamides often act as enzyme inhibitors by mimicking transition states or blocking active sites. For example, they may inhibit carbonic anhydrase or tyrosine kinases via competitive binding. The chloro and cyclopropyl groups in this compound likely enhance lipophilicity and target affinity, as seen in structurally related anti-convulsant and anti-malarial sulfonamides .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cyclopropane formation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonamide coupling yields.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. How should contradictory bioactivity data (e.g., variable IC50_{50}50​ values across assays) be resolved?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Solubility adjustments : Use co-solvents (DMSO/PEG) to mitigate aggregation artifacts.
  • Metabolic stability testing : Rule out rapid degradation in certain media via LC-MS stability studies .

Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolite profiling?

  • In vitro microsomal assays : Identify primary metabolites (e.g., oxidative dechlorination or sulfonamide cleavage).
  • Radiolabeling : Use 14^{14}C-labeled analogs to track distribution and excretion in animal models.
  • CYP450 inhibition assays : Assess drug-drug interaction risks using human liver microsomes .

Q. How can computational modeling predict the compound’s binding affinity to novel targets?

  • Molecular docking : Use PubChem 3D conformers (CID-specific data) to simulate interactions with proteins like VEGFR2 or carbonic anhydrase IX .
  • QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using datasets from analogous sulfonamides .

Q. What methods are effective in resolving crystallographic disorder in the compound’s solid-state structure?

  • Low-temperature crystallography : Reduces thermal motion artifacts.
  • TWIN refinement : Applies to monoclinic systems (space group P21_1/n) with overlapping lattices, as seen in related N-aryl sulfonamides .

Q. How should researchers address discrepancies between computational solubility predictions and experimental results?

  • Co-solvent phase diagrams : Map solubility in binary solvent systems (e.g., water/ethanol).
  • Hansen solubility parameters : Compare predicted vs. experimental HSP values to refine force fields .

Q. What synthetic modifications could enhance the compound’s selectivity for cancer vs. healthy cells?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) for tumor-specific activation.
  • Bioconjugation : Attach targeting moieties (e.g., folate ligands) via PEG spacers, as shown in PLX-4720 derivatives .

Methodological Guidelines

  • Controlled synthesis : Follow protocols from polycationic dye-fixative studies for reproducible crosslinking and purity .
  • Data validation : Cross-reference PubChem computational data (e.g., InChI keys, SMILES) with experimental results .
  • Ethical sourcing : Avoid vendors like BenchChem; prioritize suppliers with HPLC-validated purity certificates .

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